7-[(furan-2-yl)methyl]-6-imino-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a highly complex heterocyclic molecule featuring a tricyclic core structure fused with furan and oxolane (tetrahydrofuran) substituents. Its IUPAC name reflects its intricate architecture: a 14-membered tricyclic system (8.4.0.0³,⁸) containing three nitrogen atoms (1,7,9-triaza), an imino group (6-imino), a ketone (2-oxo), and a carboxamide moiety. While direct pharmacological data for this compound are scarce in the provided evidence, its structural analogs—particularly those with fused heterocyclic systems—are associated with anticancer, antimicrobial, and pesticidal activities .
Properties
IUPAC Name |
7-(furan-2-ylmethyl)-6-imino-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c23-19-16(21(28)24-12-14-5-3-9-30-14)11-17-20(27(19)13-15-6-4-10-31-15)25-18-7-1-2-8-26(18)22(17)29/h1-2,4,6-8,10-11,14,23H,3,5,9,12-13H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXUMXOWEWRGNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound would likely involve multiple steps, each targeting the formation of specific functional groups and the overall tricyclic structure. A possible synthetic route could include:
Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound.
Introduction of the imine group: This can be done by reacting an amine with an aldehyde or ketone.
Formation of the oxo group: This can be introduced through oxidation reactions, such as using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Construction of the triazatricyclo structure: This complex structure may require a series of cyclization and ring-closing reactions, possibly involving transition metal catalysts.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent, etc.).
Purification techniques: Employing methods like crystallization, chromatography, and distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The furan ring and other functional groups can be oxidized under suitable conditions.
Reduction: The imine group can be reduced to an amine using reducing agents like NaBH4 (Sodium borohydride).
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: PCC, KMnO4, H2O2 (Hydrogen peroxide).
Reducing agents: NaBH4, LiAlH4 (Lithium aluminium hydride).
Catalysts: Transition metals like Pd (Palladium), Pt (Platinum), and Ni (Nickel).
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could lead to the formation of a diketone, while reduction of the imine group would yield an amine.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can be used as a building block for the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in transition metal-catalyzed reactions.
Biology
Drug development: The compound’s unique structure could be explored for potential pharmacological activities, such as antimicrobial or anticancer properties.
Medicine
Therapeutic agents: If found to be biologically active, it could be developed into a therapeutic agent for treating various diseases.
Industry
Materials science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example:
Binding to enzymes: It could inhibit or activate enzymes by binding to their active sites.
Interaction with receptors: It could modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Pharmacological and Functional Comparisons
Anticancer Potential
The tricyclic framework may enhance DNA intercalation or enzyme inhibition, as seen in other heterocyclic anticancer agents .
Bioactivity in Pest Control
Furan-containing compounds like furyloxyfen () act as herbicides by disrupting lipid membranes. The target compound’s furan-2-ylmethyl group may confer similar bioactivity, though its tricyclic structure could enhance persistence in biological systems .
Ferroptosis Induction (Indirect Relevance)
highlights ferroptosis inducers (FINs) in oral cancer, including natural and synthetic compounds.
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Properties vs. Analogs
Key Observations :
- The oxolane group may improve aqueous solubility compared to purely aromatic analogs.
- The imino group could render the compound prone to hydrolysis, necessitating prodrug strategies .
Biological Activity
The compound 7-[(furan-2-yl)methyl]-6-imino-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule featuring a unique structural arrangement that includes a furan ring, an imine group, and a triazatricyclo framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
Structural Characteristics
The structural formula indicates the presence of multiple functional groups that may contribute to its biological properties:
- Furan Ring : Known for its reactivity and biological significance.
- Imine Group : Capable of undergoing hydrolysis, potentially leading to biological activity.
- Carboxamide Group : Involved in nucleophilic acyl substitution reactions.
The molecular formula is with a molecular weight of approximately 439.475 g/mol.
Antimicrobial Properties
Research has shown that derivatives of furan exhibit significant antibacterial activity. For instance, compounds containing the furan moiety have been reported to inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus at minimum inhibitory concentrations (MICs) as low as 64 µg/mL . The presence of the furan ring in the compound may enhance its interaction with bacterial cell membranes or target sites.
Anticancer Activity
Furan derivatives have also been explored for their anticancer properties. Studies have demonstrated that certain furan-based compounds can inhibit cell proliferation in cancer cell lines, including those derived from breast and cervical cancers. For example, specific conjugates of furan have shown promising results against HeLa cells with an IC50 value of 0.15 ± 0.05 µg/mL . The mechanism of action is believed to involve mitochondrial modification and membranolytic effects.
Enzyme Inhibition
The compound's structural features suggest potential for enzyme inhibition. Furan derivatives have been identified as inhibitors of human carbonic anhydrase isozymes, which play crucial roles in physiological processes. One study reported an IC50 value of 0.14 nM for a furan derivative compared to acetazolamide (IC50 = 5.8 nM), indicating strong inhibitory potential .
Case Study 1: Antibacterial Activity
In a study evaluating the antibacterial efficacy of various furan derivatives, it was found that compounds similar to our target compound exhibited superior activity against gram-positive and gram-negative bacteria. This suggests that modifications on the furan structure can significantly enhance antimicrobial properties.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 64 | E. coli |
| Compound B | 32 | S. aureus |
| Target Compound | TBD | TBD |
Case Study 2: Anticancer Efficacy
A series of synthesized furan derivatives were tested against triple-negative breast cancer cells (MDA-MB468). One derivative demonstrated significant antiproliferative activity, suggesting that further exploration into this class of compounds could yield effective anticancer agents.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Furan Derivative A | MDA-MB468 | 1.5 |
| Furan Derivative B | HeLa | 0.15 |
| Target Compound | TBD | TBD |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
